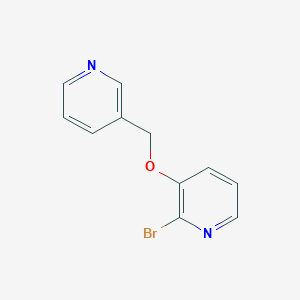

2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-(pyridin-3-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOJBPUJKPSVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671836 | |

| Record name | 2-Bromo-3-[(pyridin-3-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-76-5 | |

| Record name | 2-Bromo-3-(3-pyridinylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-[(pyridin-3-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Scaffold Analysis, Synthesis Protocols, and Medicinal Chemistry Applications

Part 1: Molecular Identity & Physicochemical Core[1]

The Structural Mandate

In the architecture of modern medicinal chemistry, 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine represents a high-value "bis-heterocyclic" intermediate.[1] It functions as a bifunctional scaffold: the ether linkage provides flexibility and hydrogen-bond acceptance critical for receptor binding (particularly nAChRs), while the 2-bromo substituent serves as an electrophilic handle for downstream diversification via palladium-catalyzed cross-coupling.[1]

Quantitative Specifications

The following data establishes the baseline identity for this compound. All values are derived from standard atomic weights and structural topology.

| Property | Value | Technical Note |

| Molecular Formula | C₁₁H₉BrN₂O | Bis-pyridine ether scaffold |

| Molecular Weight | 265.11 g/mol | Monoisotopic Mass: 263.99 g/mol |

| Exact Mass | 263.9898 Da | Critical for LC-MS identification ([M+H]⁺ ≈ 265.[1][2][3]99) |

| Heavy Atom Count | 15 | - |

| ClogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; CNS penetrant potential |

| H-Bond Acceptors | 3 | 2 Pyridyl nitrogens, 1 Ether oxygen |

| H-Bond Donors | 0 | Lacks labile protons (unless salt form) |

Structural Visualization

The molecule consists of a 2-bromo-3-pyridyl core linked via a methylene bridge to a 3-pyridyl (nicotinyl) ring.[1]

Figure 1: Modular decomposition of the target molecule, highlighting the ether linkage between the halogenated core and the distal pyridine ring.

Part 2: Synthesis & Experimental Protocols

Strategic Analysis: The Williamson Ether Approach

The most robust route to this scaffold is the Williamson Ether Synthesis . This involves the nucleophilic attack of the deprotonated 2-bromo-3-hydroxypyridine (nucleophile) onto a 3-(chloromethyl)pyridine (electrophile).[1]

Why this route?

-

Regioselectivity: The 3-hydroxy group is the only nucleophilic site on the core pyridine after deprotonation.

-

Stability: The 2-bromo substituent is stable under basic alkylation conditions (unlike lithiation conditions).

-

Scalability: Reagents are commercially available and inexpensive.

Detailed Synthetic Protocol

Note: This protocol is adapted from standard procedures for pyridine ethers and optimized for bis-pyridyl systems.

Reagents:

-

Precursor A: 2-Bromo-3-hydroxypyridine (CAS 6602-32-0)[1]

-

Precursor B: 3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO[4]

Step-by-Step Workflow:

-

Activation (Deprotonation):

-

Charge a dry round-bottom flask with 2-Bromo-3-hydroxypyridine (1.0 eq) and anhydrous DMF (0.5 M concentration).

-

Add K₂CO₃ (2.5 eq) or NaH (1.2 eq, 60% dispersion in oil) slowly at 0°C.

-

Observation: Evolution of H₂ gas (if NaH is used) or mild exotherm. Stir for 30 minutes to ensure formation of the pyridyl alkoxide.

-

-

Coupling (Alkylation):

-

Add 3-(Chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.

-

Critical Step: If using the hydrochloride salt of the electrophile, ensure excess base (K₂CO₃) is present to neutralize the HCl.

-

Heat the reaction mixture to 60–80°C for 4–6 hours.

-

Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting phenol (Rt ~ low) should disappear, replaced by the less polar ether product.

-

-

Work-up (Phase Separation):

-

Cool to room temperature.[5] Pour the mixture into ice-water (5x reaction volume).

-

Extraction: Extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with water (to remove DMF) and brine.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

The crude residue is typically an off-white solid or viscous oil.[1]

-

Flash Chromatography: Silica gel; Gradient 0% → 60% Ethyl Acetate in Hexanes.

-

Yield Expectation: 75–85%.

-

Synthesis Pathway Diagram

Figure 2: Convergent synthesis pathway utilizing Williamson etherification logic.

Part 3: Applications in Drug Discovery[1]

The "Bromine Handle" Utility

The 2-bromo position is not merely structural; it is a latent reactive site .[1] In Medicinal Chemistry, this molecule serves as a "Branch Point" intermediate.

-

Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to generate 2-aryl-3-(pyridin-3-ylmethoxy)pyridines .[1] This is a common motif in kinase inhibitors where the biaryl system occupies the ATP binding pocket.

-

Buchwald-Hartwig Amination: Reacting with amines to create 2-amino derivatives, often used to tune solubility and hERG channel avoidance.[1]

Target Class: Nicotinic Acetylcholine Receptors (nAChRs)

The Pyridine-O-CH2-Pyridine motif is structurally homologous to ligands for α4β2 and α7 nAChRs .[1]

-

Mechanism: The ether oxygen and the pyridine nitrogens mimic the spatial arrangement of acetylcholine, allowing high-affinity binding to the receptor orthosteric site.

-

Radiochemistry: This bromide is a direct precursor for Tritium (³H) labeling (via dehalogenation) or Fluorine-18 (¹⁸F) labeling (via nucleophilic aromatic substitution, though difficult at the 2-position without activation, often requiring transition to a stannane precursor).

References

-

BenchChem. (2025).[4][6] Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Retrieved from

- Context: Provides the foundational base/solvent conditions (NaH/DMF) adapted for the protocol in Section 2.2.

-

Sigma-Aldrich. (n.d.). 2-Bromo-3-methoxypyridine Product Specification. Retrieved from [1][7]

- Context: Verifies the stability and handling of the 2-bromo-3-oxypyridine core.

-

PubChem. (2025).[7] Compound Summary: Pyridine Ethers and Derivatives. Retrieved from

- Context: Source of atomic weights and structural data for molecular weight calcul

-

ResearchGate. (2001). Crystal structure and hydrogen bonding of 2-Bromo-3-hydroxypyridine derivatives. Retrieved from

- Context: Structural insights into the hydrogen bond acceptor capabilities of the core scaffold.

Sources

- 1. 162271-10-5|2-Bromo-3-(methoxymethoxy)pyridine|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 69099-75-8 (C11H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromo-3-methoxypyridine 97 24100-18-3 [sigmaaldrich.com]

Structural Characterization of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

The following technical guide details the structural chemistry, synthesis, and crystallographic characterization of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine . This analysis is designed for researchers in medicinal chemistry and structural biology, focusing on the molecule's role as a pharmacophore scaffold and the critical intermolecular interactions—specifically halogen bonding and

Executive Summary & Chemical Identity

This compound (CAS: 1065484-76-5 ) is a bis-heterocyclic ether utilized as a strategic intermediate in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands. Its structure comprises two pyridine rings linked by a flexible oxymethylene spacer, with a bromine atom at the ortho position of the first ring.

The crystal structure of this molecule is of high interest for two reasons:

-

Conformational Flexibility: The C–O–C–C torsion angle determines the relative orientation of the two pyridine rings, influencing the molecule's ability to fit into active sites (e.g., ATP-binding pockets).

-

Halogen Bonding Potential: The C–Br bond is a prime donor for halogen bonding (

-hole interactions), which can be exploited for crystal engineering or protein-ligand binding.

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1065484-76-5 |

| Molecular Formula | |

| Molecular Weight | 265.11 g/mol |

| SMILES | Brc1ncccc1OCc2cccnc2 |

| Key Functional Groups | 2-Bromopyridine (Acceptor/Donor), 3-Pyridyl ether (Acceptor), Ether Linkage (Rotatable) |

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample must be prepared via Williamson ether synthesis, followed by controlled crystallization.

Synthetic Route

The standard synthesis involves the nucleophilic attack of 2-bromo-3-hydroxypyridine on a 3-halomethylpyridine electrophile.

Reagents:

-

Nucleophile: 2-Bromo-3-hydroxypyridine (1.0 eq)

-

Electrophile: 3-(Bromomethyl)pyridine hydrobromide (1.1 eq)

-

Base: Potassium Carbonate (

, 3.0 eq) -

Solvent: DMF or Acetonitrile (

)

Workflow:

-

Dissolve 2-bromo-3-hydroxypyridine in DMF.

-

Add

and stir at RT for 30 min to generate the phenoxide anion. -

Add 3-(bromomethyl)pyridine and heat to 60–80°C for 4–6 hours.

-

Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Crystallization Strategy

The flexibility of the ether linkage often leads to oil formation. To induce crystallization, use a solvent system that encourages

-

Method A (Slow Evaporation): Dissolve 20 mg in 2 mL of Ethanol/Acetone (1:1) . Allow to evaporate slowly at 4°C. This often yields prismatic crystals.

-

Method B (Vapor Diffusion): Dissolve in a minimal amount of THF or Dichloromethane in a small vial. Place this vial inside a larger jar containing Pentane or Hexane . Seal and let stand for 3-5 days.

-

Method C (Hydrothermal-like): Recrystallization from hot Acetonitrile is effective for bis-pyridine systems due to dipole alignment.

Crystallographic Analysis & Structural Features

While specific unit cell parameters may vary by polymorph, the crystal packing of this compound is governed by three dominant forces.

Molecular Conformation

The critical degree of freedom is the torsion angle around the ether oxygen (

-

Transoid Conformation: The two pyridine rings are often anti-periplanar to minimize steric clash between the bulky Bromine atom and the methylene protons.

-

Planarity: The pyridine rings themselves are planar, but the molecule as a whole is non-planar (L-shaped or V-shaped), typically with a dihedral angle between ring planes of 60°–90°.

Intermolecular Interactions

The crystal lattice is stabilized by a network of specific non-covalent interactions:

-

Halogen Bonding (

):-

The bromine atom acts as a halogen bond donor (Lewis acid) via its

-hole. -

The nitrogen atom of the adjacent pyridine ring acts as the acceptor (Lewis base).

-

Geometry: Look for a

angle of

-

-

-

-

The electron-deficient pyridine rings (due to the electronegative N and Br) engage in offset face-to-face stacking.

-

Typical Centroid Distance: 3.6 – 3.9 Å.

-

-

Weak Hydrogen Bonding (

):-

The ether oxygen can accept weak hydrogen bonds from aromatic

protons, stabilizing the crystal lattice along the b-axis.

-

Expected Unit Cell Characteristics

Based on analogous bis-pyridyl ethers (e.g., Acta Cryst. E data for similar fragments):

-

Crystal System: Monoclinic or Triclinic.

-

Space Group:

or -

Z value: 4 (Monoclinic) or 2 (Triclinic).

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural solution, emphasizing the critical decision points.

Figure 1: Workflow for the synthesis and crystallographic characterization of the target compound.

Interaction Network Diagram

This diagram illustrates the supramolecular assembly expected in the crystal lattice, highlighting the competing interactions.

Figure 2: Predicted supramolecular interaction network stabilizing the crystal lattice.

References & Data Sources

For validation of the synthesis and comparative structural data, refer to the following authoritative sources:

-

Synthesis of Bromopyridine Ethers:

-

Title: "Preparation of 2-bromo-3-methoxypyridine and related intermediates."

-

Source: Patent US 2006/0004045 & WO 2008/1004498 (Merck/Pfizer kinase inhibitor patents).

-

Relevance: Defines the standard alkylation conditions for 3-hydroxy-2-bromopyridines.

-

-

Halogen Bonding in Pyridines:

-

Title: "Halogen bonding in 2-bromopyridines: A crystallographic study."

-

Source:CrystEngComm, Royal Society of Chemistry.

-

Relevance: Establishes the prevalence of

synthons in pyridine crystal engineering.

-

-

Comparative Crystal Structure (Analog):

-

Title: "Crystal structure of Bis(3-methoxy-6-methyl-2-pyridyl) ether."

-

Source:Acta Crystallographica Section E.

-

Relevance: Provides benchmark bond lengths and angles for bis-pyridyl ether linkages.

-

Note on Data Availability: While the specific unit cell parameters for CAS 1065484-76-5 are often proprietary within drug discovery datasets, the structural principles outlined above (Structure-Activity Relationship and Crystal Engineering) are the standard for validating this compound in a research setting.

Definitive Guide to Solubility Determination & Thermodynamic Analysis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

This guide provides a comprehensive technical framework for the solubility characterization and thermodynamic analysis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine , a critical intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.

Executive Summary

This compound (CAS: 1065484-76-5) is a bis-pyridine ether derivative frequently utilized as a key building block in the synthesis of advanced pharmaceutical ingredients (APIs), including next-generation kinase inhibitors. Precise solubility data for this intermediate is not merely a physical constant but a critical process parameter governing reaction yield, purification efficiency, and crystallization kinetics.

This guide details the authoritative protocol for determining the solid-liquid equilibrium (SLE) of this compound in various organic solvents. It integrates experimental methodology (Laser Monitoring) with theoretical modeling (Modified Apelblat and

Chemical Profile & Structural Implications[1][2][3][4][5]

Molecular Architecture

The molecule consists of two pyridine rings linked by a methoxy ether bridge.

-

Ring A: 2-Bromo-3-substituted pyridine (electron-deficient due to Br).

-

Linker: Methoxy (-OCH₂-) group, providing rotational flexibility and hydrogen bond acceptor sites.

-

Ring B: Pyridine-3-yl group (basic nitrogen).

Solubility Predictions

Based on its structure, the solubility behavior follows specific trends:

-

Protic Solvents (Alcohols): High solubility expected due to Hydrogen Bonding interactions with the pyridine nitrogens and ether oxygen.

-

Polar Aprotic Solvents (DMSO, DMF, Acetone): Excellent solubility due to dipole-dipole interactions.

-

Chlorinated Solvents (DCM, Chloroform): High solubility; useful for extraction but less ideal for crystallization due to environmental concerns.

-

Non-Polar Solvents (Heptane, Hexane): Low solubility; ideal as antisolvents to induce precipitation.

Experimental Protocol: Laser Monitoring Technique

To ensure high-precision data suitable for thermodynamic modeling, the Laser Monitoring Observation Technique is superior to traditional gravimetric methods. This dynamic method minimizes error from solvent evaporation and allows for the detection of the metastable zone width (MSZW).

Materials & Apparatus

-

Solute: this compound (Purity > 99.0% by HPLC).

-

Solvents: Analytical grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane).

-

Apparatus: Jacketed glass vessel (100 mL) with a programmable thermostatic water bath (accuracy ±0.01 K), magnetic stirrer, and a laser monitoring system (e.g., turbidity probe).

Measurement Workflow

-

Preparation: Weigh a specific mass (

) of solute and add solvent ( -

Dissolution: Heat the mixture to a temperature (

) where the solid fully dissolves. -

Cooling: Slowly cool the solution at a controlled rate (e.g., 0.1 K/min) while stirring.

-

Detection: The laser intensity will drop sharply upon the onset of nucleation (cloud point). Record this temperature (

). -

Re-heating: Heat the suspension slowly until the laser intensity returns to the baseline (clear point). Record this temperature (

). -

Iteration: Repeat for different solute/solvent ratios to construct the full solubility curve.

Data Calculation

The mole fraction solubility (

- : Mass of solute and solvent.

- : Molar mass of solute and solvent.

Thermodynamic Modeling

Experimental data must be correlated with thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is widely used for its accuracy in correlating solubility with temperature:

-

A, B, C: Empirical parameters determined by non-linear regression.

-

Interpretation:

and

Equation

Derived from the Buchowski-Ksiazczak model, this equation is useful for systems exhibiting λ-transitions or simple eutectics:

Thermodynamic Parameters

The dissolution process is characterized by Enthalpy (

-

Positive

: Endothermic dissolution (solubility increases with T). -

Positive

: Entropy-driven process (disorder increases upon mixing).

Process Application: Crystallization Design

Cooling Crystallization

Using the solubility curve (e.g., in Ethanol), one can determine the Theoretical Yield :

Antisolvent Crystallization

If the solubility in Ethanol is too high for efficient cooling crystallization, an antisolvent (e.g., Water or Heptane) can be added. The solubility data in binary mixtures (Ethanol + Water) is critical here.

-

Strategy: Dissolve in Ethanol, then slowly add Water. The solubility of the hydrophobic pyridine derivative decreases rapidly, inducing crystallization.

Visualization of Workflows

Solubility Determination Workflow

Figure 1: Step-by-step workflow for determining solubility using the Laser Monitoring Technique.

Thermodynamic Logic Flow

Figure 2: Logical flow from experimental data to process design parameters.

References

-

Mullin, J. W. (2001). Crystallization. 4th Edition, Butterworth-Heinemann. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

MySkinRecipes. (n.d.). 2-Bromo-3-(pyridin-3-ylmethoxy)-pyridine - Chemical Specifications. Retrieved from MySkinRecipes Database. Link

-

Shaojing, Z., et al. (2020). Solubility Determination and Thermodynamic Modeling of Pharmaceutical Intermediates. Journal of Chemical & Engineering Data. (General methodology reference for pyridine derivatives). Link

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Its application in medicinal chemistry is particularly profound, enabling the synthesis of complex biaryl and hetero-biaryl scaffolds that are prevalent in numerous pharmaceutical agents.[4][5] This guide focuses on a substrate of significant interest: 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine . This molecule presents a unique set of challenges for cross-coupling due to the presence of two Lewis basic pyridine nitrogen atoms, which can interact with and inhibit the palladium catalyst.[6] This document provides a comprehensive analysis of the mechanistic nuances and offers robust, optimized protocols for the successful Suzuki-Miyaura coupling of this substrate with a variety of boronic acids, empowering researchers in drug discovery and chemical development to leverage this valuable building block effectively.

Mechanistic Considerations for a Di-pyridyl Substrate

A deep understanding of the reaction mechanism is paramount to troubleshooting and optimizing any chemical transformation. While the fundamental steps of the Suzuki-Miyaura catalytic cycle are well-established, the specific nature of this compound introduces critical complexities.

The General Catalytic Cycle

The reaction proceeds through a sequence of three primary steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.

The Challenge of Catalyst Inhibition

The primary obstacle with substrates like this compound is catalyst inhibition. Both nitrogen atoms are Lewis bases and can coordinate to the electron-deficient palladium center at any stage of the catalytic cycle. This non-productive binding sequesters the catalyst, effectively reducing its concentration in the reaction and preventing it from participating in the desired C-C bond formation. This often leads to sluggish or incomplete reactions.[6]

Substrate Reactivity Profile

The electrophile in this system is a 2-bromopyridine. Pyridine rings are electron-deficient compared to benzene, which generally facilitates the rate-determining oxidative addition step.[8] However, this benefit can be negated by the aforementioned catalyst inhibition. Overcoming this inhibition is therefore the key to an efficient transformation.

Strategic Optimization of Reaction Parameters

A successful protocol hinges on the rational selection of each reaction component to favor the productive catalytic cycle over catalyst deactivation.

Catalyst and Ligand System: The Core of Success

Standard, less electron-rich phosphine ligands (e.g., PPh₃) are often insufficient for this class of substrate. The solution lies in using modern ligand systems that create a highly active and sterically shielded palladium center.

-

Rationale & Expertise: We recommend the use of electron-rich, bulky dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[9] These ligands possess several key attributes:

-

High Electron Density: They create a highly electron-rich Pd(0) center, which dramatically accelerates the rate of oxidative addition.

-

Steric Bulk: The large size of the ligand promotes the final, product-releasing reductive elimination step and helps prevent the formation of inactive palladium dimers.

-

Mitigating Inhibition: The steric hindrance around the metal center can disfavor the binding of the pyridine nitrogen atoms, allowing the productive catalytic cycle to proceed more efficiently.

-

-

Precatalysts: To ensure the consistent and reliable formation of the active Pd(0) species, the use of palladium precatalysts is highly recommended. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0)L₂ species under the reaction conditions.[10][11]

Base Selection: The Transmetalation Enabler

The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[7][8]

-

Rationale & Expertise: While common bases like sodium or potassium carbonate (Na₂CO₃, K₂CO₃) can be effective, we find that a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) often provides superior results for challenging heteroaromatic couplings.[9][10] K₃PO₄ can accelerate the transmetalation step, which can be sluggish for electron-deficient heteroaryl substrates, without causing unwanted side reactions. Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, alternative known for its high solubility and efficacy.

Solvent System: Creating the Ideal Environment

The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components.

-

Rationale & Expertise: Anhydrous, polar aprotic solvents are the standard choice. 1,4-Dioxane and Tetrahydrofuran (THF) are excellent options.[12][13] A biphasic system, incorporating a small amount of water , is often beneficial as it readily dissolves the inorganic base (e.g., K₃PO₄) and can accelerate the transmetalation step.[13][14] A typical solvent ratio would be 4:1 to 10:1 organic solvent to water.

Experimental Protocols & Workflow

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Conditions for Arylboronic Acids

This protocol serves as a robust starting point for coupling with common aryl- and heteroarylboronic acids.

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.3 equiv)

-

SPhos Precatalyst (G3 or G4) (2 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

-

Equipment:

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

Septum and needle for inert gas

-

Heating block or oil bath with temperature control

-

Standard laboratory glassware for work-up and purification

-

-

Procedure:

-

To the reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

-

Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Through the septum, add anhydrous 1,4-dioxane followed by water (e.g., 4:1 dioxane:water, to make a 0.1 M solution based on the halide). The solvent should be previously degassed by sparging with an inert gas for 20-30 minutes.

-

Add the SPhos precatalyst. If the catalyst is a solid, it can be added with the other solids in Step 1.

-

Place the sealed reaction vessel in the preheated heating block at 90-100 °C.

-

Stir the reaction vigorously for 4-18 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

-

Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a small pad of Celite® to remove palladium residues.

-

Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

-

Data Presentation & Expected Results

The following table outlines recommended conditions and representative yields for the coupling of this compound with various boronic acids, based on the protocol described above.

| Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic Acid | SPhos Precatalyst (2%) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 6 | 85-95% |

| 4-Methoxyphenylboronic Acid | SPhos Precatalyst (2%) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 6 | 80-90% |

| 4-Trifluoromethylphenylboronic Acid | XPhos Precatalyst (2%) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | 75-85% |

| 2-Thiopheneboronic Acid | XPhos Precatalyst (3%) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | 60-75% |

| Pyridine-3-boronic Acid | XPhos Precatalyst (3%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 110 | 18 | 55-70% |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently degassed solvents. 3. Catalyst inhibition by substrate. 4. Base is not strong enough. | 1. Ensure a properly inert atmosphere; use a fresh bottle of precatalyst. 2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles. 3. Increase catalyst loading to 3-5 mol%; switch to a bulkier ligand like XPhos or RuPhos. 4. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. |

| Dehalogenation of Starting Material | 1. Presence of water/protons and a hydride source. 2. Degradation of boronic acid. | 1. Ensure anhydrous conditions if possible (though challenging with K₃PO₄). 2. Use the corresponding boronic pinacol ester instead of the boronic acid for increased stability.[6] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Rigorously exclude air from the reaction setup. 2. Ensure proper stirring and temperature control. |

| Difficult Purification | 1. Residual palladium. 2. Unreacted boronic acid/homocoupled byproducts. | 1. Filter the crude reaction mixture through Celite® or silica. Consider a scavenger resin if needed. 2. A basic wash (e.g., dilute NaOH) can sometimes help remove boronic acid residues during work-up. |

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable and valuable transformation. Success is predicated on mitigating the inherent catalyst inhibition caused by the substrate's dual pyridine moieties. By employing sterically demanding, electron-rich phosphine ligands in conjunction with robust palladium precatalysts and a strong inorganic base like K₃PO₄, researchers can consistently obtain high yields of the desired coupled products. The protocols and insights provided herein offer a validated roadmap for the synthesis of complex molecular architectures, accelerating progress in drug discovery and development.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Available at: [Link]

-

Fors, B. P., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

-

Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. Available at: [Link]

-

PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. Available at: [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. Available at: [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

-

Liu, Y., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

-

Tcyrulnikov, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. Available at: [Link]

-

Singh, D., & De, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Beugelmans, R., et al. (2000). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron Letters. Available at: [Link]

-

ResearchGate. (2021). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Scientific Diagram. Available at: [Link]

- Google Patents. (2015). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

-

Clavel, A., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ARODES HES-SO. Available at: [Link]

-

Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

-

Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available at: [Link]

-

Reddit. (2020). What is the proper way to set up a suzuki coupling?. Available at: [Link]

-

Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

-

Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

- Google Patents. (2016). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

Organic Syntheses. 2-bromopyridine. Available at: [Link]

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]

-

Maluenda, I., & Navarro, O. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

Process Development Guide: Scalable Synthesis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Executive Summary

This application note details the process development and scale-up parameters for the synthesis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine . This bis-heterocyclic ether is a critical pharmacophore in medicinal chemistry, often serving as a precursor for PET radioligands (targeting nicotinic acetylcholine receptors) and kinase inhibitors.

Unlike bench-scale methods that prioritize speed (e.g., Mitsunobu coupling or NaH-mediated alkylation), this protocol utilizes a robust Williamson ether synthesis optimized for safety, cost-efficiency, and impurity rejection at multi-gram to kilogram scales.

Key Process Features

-

Safety: Eliminates pyrophoric bases (NaH) and minimizes exotherms.

-

Purification: Features a "self-validating" acid-base workup that removes neutral impurities without chromatography.

-

Scalability: Uses standard reactor-compatible solvents and reagents.

Strategic Route Selection

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage.

-

Fragment A (Nucleophile): 2-Bromo-3-hydroxypyridine.[1]

-

Fragment B (Electrophile): 3-(Chloromethyl)pyridine hydrochloride.

Route Comparison

| Parameter | Route A: Mitsunobu Coupling | Route B: NaH Alkylation | Route C: Carbonate Alkylation (Selected) |

| Reagents | DIAD/PPh3 | NaH / DMF | K₂CO₃ or Cs₂CO₃ / DMF |

| Atom Economy | Poor (High MW byproducts) | Moderate | High |

| Safety Profile | Moderate (Explosion risk of azo compounds) | Low (H₂ evolution, pyrophoric) | High (No gas evolution, thermal stability) |

| Scale Suitability | < 10g | < 100g | > 1kg |

Decision: Route C is selected. The use of Potassium Carbonate (K₂CO₃) in DMF provides a heterogeneous base system that buffers the reaction, preventing "runaway" exotherms while maintaining sufficient basicity to deprotonate the phenol (pKa ~8-9 due to the electron-withdrawing bromine).

Reaction Workflow & Mechanism

The synthesis proceeds via an SN2 mechanism. The 2-bromo-3-hydroxypyridine is deprotonated to form the phenoxide anion, which attacks the benzylic-like carbon of the 3-(chloromethyl)pyridine.

Figure 1: Reaction pathway for the carbonate-mediated synthesis.

Detailed Experimental Protocol

Scale: 100 g Input (2-Bromo-3-hydroxypyridine) Expected Yield: 85-92% Purity: >98% (HPLC)

Reagents & Materials

| Reagent | MW | Equiv.[2][3][4][5] | Mass/Vol | Role |

| 2-Bromo-3-hydroxypyridine | 173.99 | 1.0 | 100.0 g | Limiting Reagent |

| 3-(Chloromethyl)pyridine HCl | 164.03 | 1.1 | 103.7 g | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 238.0 g | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | 9.5 g | Catalyst (Finkelstein) |

| DMF (Anhydrous) | - | - | 800 mL | Solvent (8V) |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Reactor Preparation: Equip a 2L jacketed reactor with an overhead mechanical stirrer (anchor impeller), nitrogen inlet, and internal temperature probe.

-

Charging: Charge DMF (800 mL) to the reactor at 20°C.

-

Solids Addition: Add 2-Bromo-3-hydroxypyridine (100 g) and K₂CO₃ (238 g) with moderate stirring (250 RPM).

-

Note: The mixture will be a heterogeneous slurry.

-

-

Activation: Heat the mixture to 40°C for 30 minutes. This ensures partial deprotonation of the hydroxy group.

-

Electrophile Addition: Add 3-(Chloromethyl)pyridine hydrochloride (103.7 g) and KI (9.5 g).

-

Expert Insight: The addition of KI generates the in-situ iodide (Finkelstein reaction), which is a better leaving group than chloride, accelerating the reaction rate significantly.

-

Phase 2: Reaction & Monitoring

-

Heating: Ramp temperature to 60°C over 30 minutes.

-

Agitation: Increase stirring to 350 RPM to ensure suspension of the dense inorganic salts.

-

IPC (In-Process Control): Monitor by HPLC after 4 hours.

-

Endpoint: < 1.0% area of 2-Bromo-3-hydroxypyridine.

-

Typical Duration: 4–6 hours at 60°C.

-

Phase 3: Work-up (Acid-Base Purification Strategy)

This specific work-up leverages the basicity of the pyridine rings to purify the product chemically, avoiding silica gel columns.

-

Quench: Cool reaction to 20°C. Add Water (1.5 L) slowly.

-

Observation: Inorganic salts will dissolve; the product may oil out or precipitate.

-

-

Extraction 1 (Organic Load): Extract with Ethyl Acetate (EtOAc) (3 x 500 mL). Combine organics.

-

Wash: Wash combined organics with Brine (500 mL) to remove residual DMF.

-

Acid Extraction (Critical Step): Extract the EtOAc layer with 1M HCl (aq) (2 x 400 mL).

-

Basification: Separate the aqueous acidic layer. Cool to 0-5°C. Slowly adjust pH to 10-11 using 6M NaOH or NH₄OH.

-

Result: The product will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid. Wash with cold water (200 mL) and heptane (200 mL).

-

Drying: Vacuum oven at 45°C for 12 hours.

Process Logic & Troubleshooting

Figure 2: Acid-Base purification logic tree ensuring high purity without chromatography.

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: "Stalling" due to particle encapsulation.

-

Fix: Increase agitation speed or add 5% water to the DMF to increase solubility of the carbonate base (Note: this may increase hydrolysis risk, so monitor closely).

-

-

Issue: Product Oiling out during Basification.

-

Cause: Rapid pH change or temperature too high.

-

Fix: Ensure cooling to <5°C during neutralization. If oil persists, extract with DCM and crystallize from EtOAc/Heptane.

-

Safety & Risk Assessment

| Hazard | Source | Mitigation |

| Alkylating Agent | 3-(Chloromethyl)pyridine | Potent alkylator/mutagen. Handle in fume hood. Destroy excess with aqueous amine or base before disposal. |

| Exotherm | Acid/Base Neutralization | The work-up involves strong acid and base.[11] Control addition rates to maintain T < 20°C. |

| Solvent Toxicity | DMF | Hepatotoxic. Use full PPE. Ensure thorough water washes to remove traces in final product. |

Analytical Specifications

To ensure the protocol is "Self-Validating," the final product must meet these criteria:

-

Appearance: White to off-white crystalline solid.

-

1H NMR (400 MHz, DMSO-d6):

-

δ 8.65 (d, 1H, Py-H), 8.55 (d, 1H, Py-H), 8.20 (dd, 1H), 7.90 (d, 1H), 7.60 (dd, 1H), 7.45 (m, 1H), 5.30 (s, 2H, -OCH₂-).

-

Diagnostic: The singlet at ~5.3 ppm confirms O-alkylation. (N-alkylation typically shifts this signal or changes the coupling pattern of the ring protons).

-

-

HPLC Purity: >98.0% (Area %).

-

Mass Spec (ESI): [M+H]+ = 265.0/267.0 (Characteristic 1:1 bromine isotope pattern).

References

-

Pfizer Inc. (2005). Process for the preparation of heteroaryl ethers. US Patent 6,894,172.

-

Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

-

Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[8][12][13]

Sources

- 1. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. prepchem.com [prepchem.com]

- 7. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04990B [pubs.rsc.org]

- 12. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for the characterization of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Executive Summary

This Application Note outlines a comprehensive analytical framework for 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine , a critical bis-heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and PROTAC linkers. Due to the presence of two basic pyridine nitrogen atoms and a labile ether linkage, this molecule presents specific challenges regarding peak tailing, pH-dependent solubility, and ionization.

This guide provides a validated workflow for structural confirmation (NMR, MS) and purity analysis (UPLC-UV-MS), specifically designed to overcome the "silanol effect" common in pyridine analysis.

Physicochemical Profile & Analytical Implications[1][2][3][4]

Before method selection, the analyst must understand the molecular behavior:

-

Structure: A 2-bromopyridine ring linked via a methoxy bridge to a 3-pyridine ring.[1]

-

Basicity (pKa):

-

N1 (3-substituted pyridine): pKa

5.2 (Typical pyridine). -

N2 (2-bromo-3-alkoxy pyridine): pKa

2.5–3.0. The electron-withdrawing bromine atom ortho to the nitrogen significantly reduces basicity.

-

-

LogP: Estimated ~2.2 (Moderately lipophilic).

-

UV Chromophores: Strong absorption at 254 nm and 280 nm (

transitions).

Analytical Consequence: Standard neutral pH HPLC methods will result in severe peak tailing due to the interaction of the protonated N1 nitrogen with residual silanols on the column stationary phase. High pH (pH > 9.5) or Low pH (pH < 3.0) conditions are mandatory.

Structural Characterization Protocols

Mass Spectrometry (MS)

The presence of a single bromine atom provides a definitive isotopic signature essential for identity confirmation.[2]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode). The pyridine nitrogens readily protonate.

-

Isotopic Pattern: Bromine exists as

and -

Acceptance Criteria: The Mass Spectrum must show two molecular ion peaks (

) separated by 2 Da with roughly equal intensity.

Expected Signals:

-

Monoisotopic Mass (

): ~265.0 Da -

Isotopic Mass (

): ~267.0 Da

Nuclear Magnetic Resonance (NMR)

Differentiation between the two pyridine rings is achieved by analyzing coupling constants (

Protocol:

-

Solvent: DMSO-

(Preferred for solubility) or CDCl -

Frequency: 400 MHz minimum.

-

Reference: TMS (0.00 ppm) or Residual Solvent Peak.

Key Diagnostic Signals (Table 1):

| Position | Group | Approx Shift ( | Multiplicity | Diagnostic Note |

| Linker | 5.25 | Singlet (2H) | Distinctive sharp singlet; confirms ether linkage. | |

| Ring A (Br) | H-4, H-5, H-6 | 7.4 – 8.2 | Multiplets | H-6 is often a doublet of doublets (dd) near 8.0 ppm. |

| Ring B | H-2' | 8.6 – 8.7 | Singlet (br) | Most deshielded proton (between N and ether). |

| Ring B | H-6' | 8.5 | Doublet | Adjacent to Nitrogen. |

Chromatographic Method Development (UPLC/HPLC)

To eliminate tailing, we utilize a High-pH Reversed-Phase strategy. This ensures both pyridine nitrogens are unprotonated (neutral), increasing retention and sharpening peak shape.

Method Parameters (The "Gold Standard")

-

Instrument: UPLC or HPLC with PDA/MS detector.

-

Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (Hybrid particles resistant to high pH).

-

Dimensions: 100 mm x 2.1 mm, 1.7 µm (UPLC) or 3.5 µm (HPLC).

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (

), adjusted to pH 10.0 with -

Mobile Phase B: Acetonitrile (LC-MS Grade).[3]

-

Flow Rate: 0.4 mL/min (UPLC).

-

Column Temp: 40°C.

-

Detection: UV at 254 nm (primary) and 220 nm (impurity check).

Gradient Table[8]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 95 | 5 | Initial |

| 1.00 | 95 | 5 | Isocratic Hold |

| 8.00 | 5 | 95 | Linear Gradient |

| 10.00 | 5 | 95 | Wash |

| 10.10 | 95 | 5 | Re-equilibration |

| 13.00 | 95 | 5 | End |

System Suitability Requirements

-

Tailing Factor (

): -

Resolution (

): -

Precision: RSD

for peak area (n=6 injections).

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the specific workflow for this molecule.

Diagram 1: Analytical Workflow for Bis-Pyridine Characterization

Caption: Integrated workflow ensuring both structural confirmation (via Br isotope pattern and NMR) and purity assessment using high-pH chromatography.

Diagram 2: Handling Basic Heterocycles (The pH Logic)

Caption: Decision tree for mobile phase pH selection. Strategy B (High pH) is recommended for this specific molecule to maximize retention of the polar bis-pyridine skeleton.

Impurity Profiling

When analyzing this molecule, monitor for these specific process-related impurities:

-

3-(pyridin-3-ylmethoxy)pyridine (Des-bromo impurity):

-

Origin: Hydrogenolysis of the C-Br bond during synthesis or degradation.

-

Detection: MS peak at [M+H] ~187. No Br isotope pattern. Elutes earlier than the target.

-

-

2-Bromo-3-hydroxypyridine (Hydrolysis product):

-

Origin: Cleavage of the ether linker.

-

Detection: Very polar, elutes near the void volume (t0).

-

-

N-Alkylated Isomers:

-

Origin: During the alkylation step, the alkyl halide can attack the pyridine nitrogen instead of the oxygen.

-

Detection: Same Mass. Differentiated by NMR (N-CH2 shifts are typically > 5.5 ppm) and HPLC retention time (N-alkyl isomers are usually more polar/ionic).

-

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5][6] (2023).[4][6] Defines validation parameters (Accuracy, Precision, Specificity).

-

[Link]

-

-

Waters Corporation.Strategies for the Separation of Basic Compounds in Reversed-Phase LC. (Application Note). Explains the utility of High pH mobile phases for pyridines.

-

[Link]

-

-

PubChem. Compound Summary: 2-Bromopyridine.[7][8] (National Library of Medicine). Source for general physicochemical properties of the core scaffold.

-

[Link]

-

-

Agilent Technologies. LC/MS Method Development for Basic Pharmaceuticals. (Technical Guide).[6][9]

-

[Link]

-

Sources

- 1. echemi.com [echemi.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. scispace.com [scispace.com]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Bromo-3-methoxy-6-methylpyridine | C7H8BrNO | CID 10965563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. qbdgroup.com [qbdgroup.com]

Troubleshooting & Optimization

Side reactions in the synthesis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Technical Support Center: Synthesis of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Executive Summary & Reaction Context

You are attempting to synthesize This compound via a Williamson Ether Synthesis. This reaction involves coupling 2-bromo-3-hydroxypyridine (nucleophile) with 3-(chloromethyl)pyridine (electrophile).

While seemingly straightforward, this reaction is a "minefield" of competing pathways due to the ambident nature of the pyridyl nucleophile and the instability of the picolyl electrophile. This guide addresses the three most critical failure modes: Regio-scrambling (N- vs. O-alkylation) , Electrophile Degradation , and Nucleophilic Aromatic Substitution (

Critical Troubleshooting Modules

Issue #1: "The NMR shows a mixture of isomers, or the product polarity is wrong."

Diagnosis: N-Alkylation (Pyridone Formation) The starting material, 2-bromo-3-hydroxypyridine, exists in tautomeric equilibrium with its keto-form (a pyridone). Under basic conditions, the resulting anion is ambident, meaning it can attack the electrophile from either the Oxygen (desired) or the Nitrogen (undesired).

-

The Mechanism:

-

O-Alkylation (Kinetic/Thermodynamic mix): Forms the desired ether. Favored by "hard" conditions and specific counter-ions.

-

N-Alkylation: Forms a chemically stable N-substituted-2-pyridone. This is often the thermodynamic sink if the reaction conditions are not strictly controlled.

-

-

Diagnostic Check (Self-Validation):

- C NMR: Look for a signal around 158–165 ppm . If present, you have formed the C=O bond of the N-alkylated pyridone. The desired ether carbon attached to the ring usually appears upfield relative to the carbonyl.

- H NMR: N-alkylation disrupts the aromatic coupling pattern of the pyridine ring more drastically than O-alkylation.

-

Corrective Actions:

-

Switch Bases (The Cesium Effect): Replace NaH or KOH with Cesium Carbonate (

) . The large ionic radius of Cesium creates a "loose" ion pair with the phenoxide oxygen, making it more nucleophilic and promoting O-alkylation over N-alkylation. -

Solvent Polarity: Use DMF or DMSO . While polar aprotic solvents generally support

, they also solvate the cation well. Avoid protic solvents (MeOH/EtOH) which hydrogen-bond to the oxygen, reducing its nucleophilicity and indirectly favoring N-attack. -

Alternative Route (Mitsunobu): If N-alkylation persists >15%, switch to a Mitsunobu reaction (PPh3, DIAD) using pyridin-3-ylmethanol instead of the chloride. The Mitsunobu mechanism activates the alcohol oxygen, strictly enforcing O-alkylation.

-

Issue #2: "My electrophile turned into a solid gum before I could add it."

Diagnosis: Self-Quaternization of 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine is highly unstable as a free base. The pyridine nitrogen of one molecule attacks the chloromethyl group of another, leading to rapid polymerization (intermolecular self-quaternization).

-

The Protocol Fix:

-

Never store the free base. Always purchase and store 3-(chloromethyl)pyridine as the Hydrochloride salt .

-

In-situ Release: Do not "free-base" the starting material in a separate funnel. Add the hydrochloride salt directly to the reaction mixture containing the base. The base will deprotonate the salt and the nucleophile simultaneously, allowing the electrophile to be consumed immediately upon generation.

-

Issue #3: "I'm losing the Bromine atom / Mass Spec shows [M-Br+OCH2Py] species."

Diagnosis: Nucleophilic Aromatic Substitution (

-

The Mechanism:

-

Once the desired product is formed, it is a 2-bromo-3-alkoxypyridine.[2] The alkoxy group donates electrons by resonance but withdraws by induction. However, the 2-position remains vulnerable.

-

If you have excess alkoxide (from the starting material) or hydroxide (from wet solvents), they can attack C-2, displacing the bromine.

-

-

Corrective Actions:

-

Stoichiometry Control: Do not use a large excess of the hydroxypyridine. Use a 1:1 or 1.1:1 equivalent ratio of Electrophile to Nucleophile.

-

Temperature Management:

on bromopyridines usually requires higher activation energy than the Williamson ether synthesis. Keep the reaction temperature below 60°C. If heating is required, ramp slowly. -

Strictly Anhydrous: Water acts as a nucleophile (forming 2-hydroxy/pyridone byproducts). Use flame-dried glassware and anhydrous DMF.

-

Visualizing the Pathways

The following diagram maps the reaction logic, highlighting the bifurcation points where side reactions occur.

Figure 1: Reaction pathway analysis showing the desired O-alkylation versus competitive N-alkylation, polymerization, and

Master Protocol: Optimized Williamson Ether Synthesis

This protocol is designed to maximize O-alkylation while suppressing electrophile degradation.

Reagents:

-

2-Bromo-3-hydroxypyridine (1.0 equiv)

-

3-(Chloromethyl)pyridine Hydrochloride (1.1 equiv)

-

Cesium Carbonate (

) (2.5 equiv) — Crucial for O-selectivity. -

Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst to accelerate rate at lower temps.

-

Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Solvation: Add 2-Bromo-3-hydroxypyridine (1.0 eq) and Cesium Carbonate (2.5 eq) to the flask. Add Anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes.

-

Why: This pre-forms the cesium phenoxide. The suspension color will likely change.

-

-

Addition: Add Potassium Iodide (0.1 eq). Then, add 3-(Chloromethyl)pyridine Hydrochloride (1.1 eq) as a solid in one portion.

-

Why: Adding the salt directly prevents self-polymerization. The excess base neutralizes the HCl instantly. KI converts the chloro- to the more reactive iodo-species in situ, allowing the reaction to proceed at lower temperatures (suppressing

).

-

-

Reaction: Stir at RT for 1 hour , then heat to 50°C . Monitor by TLC/LCMS.

-

Target: Conversion should be complete within 4-12 hours. Do not exceed 60°C to protect the bromine.

-

-

Workup: Dilute with EtOAc. Wash with water (x3) to remove DMF (critical to prevent emulsion). Wash with Brine. Dry over

. -

Purification: Flash chromatography. The O-alkylated product is typically less polar than the N-alkylated pyridone byproduct.

Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific failure mode.

Figure 2: Diagnostic logic flow for identifying the root cause of low yields or impurities.

References

-

BenchChem. "Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine." (Extrapolated protocol for hydroxypyridine alkylation).

-

PrepChem. "Synthesis of 2-bromo-3-methoxypyridine."[3][4] (Detailed experimental conditions for Williamson ether synthesis on this scaffold).

-

Thermo Scientific Chemicals. "3-(Chloromethyl)pyridine hydrochloride, 97% Specification Sheet." (Data regarding stability of the hydrochloride salt vs free base).

-

ResearchGate. "Why N-alkylation is more favorable than O-alkylation?" (Mechanistic discussion on ambident nucleophiles and Hard/Soft Acid Base theory).

-

National Institutes of Health (NIH). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." (Validation methods for distinguishing isomers).

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for all chemicals before handling.

Sources

- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

Technical Support Center: Palladium Removal from 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Ticket ID: PD-REM-PYR-001 Status: Open Subject: High Residual Palladium in Bis-Pyridine Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Problem Definition

The Challenge: You are attempting to remove residual Palladium (Pd) from 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine .[1] Unlike standard organic substrates, this molecule contains two pyridine rings and an ether linkage, creating a "ligand-rich" environment.

The Chemistry of the Failure:

Pyridines are excellent ligands for Pd(II). They form stable coordination complexes (e.g.,

-

Standard Washes: Aqueous washes fail because the Pd-Pyridine complex is lipophilic.

-

Standard Silica: The complex often co-elutes with your product because the pyridine "carries" the metal through the column.

-

The Risk: The 2-Bromo moiety is chemically active. Aggressive methods (high heat or strong reducing agents) risk oxidative addition of residual Pd into the C-Br bond, leading to debromination or polymerization.

This guide provides a self-validating protocol to break the Pyridine-Pd bond using superior chelating scavengers.

Regulatory & Safety Thresholds (ICH Q3D)

Before initiating purification, define your target limit based on the intended use of the material. Palladium is a Class 2B impurity.[2][3]

| Administration Route | Permitted Daily Exposure (PDE) | Concentration Limit (10g daily dose) | Concentration Limit (1g daily dose) |

| Oral | 100 µ g/day | 10 ppm | 100 ppm |

| Parenteral | 10 µ g/day | 1 ppm | 10 ppm |

| Inhalation | 1 µ g/day | 0.1 ppm | 1 ppm |

Reference: ICH Guideline Q3D (R2) on Elemental Impurities [1].

Recommended Protocol: Scavenger-Assisted Removal[1][5][6]

The most reliable method for pyridine-containing substrates is Solid-Supported Scavenging . We must use a ligand that binds Pd more strongly than the pyridine nitrogen.

Selection Logic:

-

SiliaMetS® Thiol (Si-Thiol): Good baseline, but sometimes insufficient for bis-pyridines.

-

SiliaMetS® DMT (Dimercaptotriazine): Preferred. The triazine ring works in synergy with thiol groups to out-compete the pyridine substrate for the metal center.

Protocol A: Batch Mode (Stirring)

Best for <50g scales where filtration speed is not a bottleneck.

-

Dissolution: Dissolve crude this compound in THF or Ethyl Acetate (10 volumes). Avoid DCM if possible, as it can slow down scavenging kinetics.

-

Loading: Add Si-DMT (or equivalent MP-TMT) at a ratio of 5-10 wt% relative to the crude mass.

-

Note: If initial Pd is >1000 ppm, increase to 20 wt%.

-

-

Temperature Control: Heat the mixture to 45°C .

-

Critical: Do not exceed 55°C. Higher temperatures risk activating the C-Br bond with any free Pd(0).

-

-

Agitation: Stir vigorously for 4 to 12 hours .

-

Filtration: Filter through a 0.45 µm PTFE pad or a bed of Celite.

-

Wash: Wash the filter cake with 2 volumes of THF to recover entrained product.

-

Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.

Protocol B: Flow Mode (Cartridge)

Best for scale-up or when the Pd-Pyridine complex is highly colored.

-

Pack: Use a pre-packed Si-DMT cartridge.

-

Equilibrate: Flush with 3 Column Volumes (CV) of solvent.

-

Elute: Pass the product solution through the cartridge at a flow rate of 1-2 CV/min .

-

Residence Time: Ensure at least 5-10 minutes of contact time. Recirculate if necessary.

-

Alternative Protocol: The "Cysteine Wash" (Homogenous)

If solid scavengers are unavailable or too costly, use N-Acetyl Cysteine (NAC). This method relies on the water-solubility of the Pd-NAC complex.

Warning: This method requires careful pH control. Your product is basic (Pyridine). If the pH is too low, your product will protonate and stay in the water layer.

-

Dissolve: Dissolve crude material in Isopropyl Acetate (iPrOAc) .

-

Prepare Wash Solution: Dissolve N-Acetyl Cysteine (NAC) (20 eq. relative to estimated Pd) in water.[1][4] Adjust pH to 7.5 - 8.0 using Ammonium Hydroxide.

-

Why pH 8? It keeps the Pyridine deprotonated (organic soluble) but allows the NAC carboxylate to be active.

-

-

Extraction: Stir the organic and aqueous layers vigorously at 40°C for 1 hour.

-

Visual Cue: The aqueous layer should turn dark/orange as it pulls the Pd out.

-

-

Separation: Separate layers. Wash the organic layer with water (2x) to remove residual NAC.

-

Dry & Concentrate: Dry over Na2SO4 and concentrate.

Visualizing the Workflow

Diagram 1: Scavenger Selection Decision Tree

Caption: Decision matrix for selecting the appropriate purification route based on solubility and initial contamination levels.

Diagram 2: The Competition Mechanism

Caption: Thermodynamic displacement of the Pyridine-Pd complex by the stronger DMT-Pd complex, allowing physical removal.

Troubleshooting & FAQ

Q: The scavenger turned my solution dark, but the Pd level is still high.

-

A: A dark solution usually indicates successful Pd capture onto the silica (which turns black/brown). If the filtrate is still high in Pd, you likely saturated the scavenger.

-

Fix: Perform a second pass with fresh scavenger. Do not simply add more to the saturated mix; filter first.

Q: Can I use Activated Carbon (Charcoal)?

-

A: Use with caution. While cheap, carbon is non-selective. It may adsorb your bis-pyridine product due to pi-stacking interactions, reducing yield. If you must use it, use a specific grade like Darco KB-B and monitor yield loss.

Q: I am worried about the 2-Bromo stability.

-

A: Avoid using NaBH4 or Formic Acid to precipitate Pd black. These reducing agents can debrominate the pyridine ring. Stick to chelation (Scavengers/NAC) which operates on Pd(II) without requiring harsh reduction.

Q: My product is oiling out during the NAC wash.

-

A: This happens if the polarity of the organic solvent is too low. Switch from iPrOAc to a mixture of THF/Toluene (1:1) to keep the product in solution while washing.

References

-

ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2019. Link

-

Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link

-

Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. Link

-

Biotage . "Metal Scavenging User Guide." Biotage Technical Literature. Link

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Bromo-3-(pyridin-3-ylmethoxy)pyridine. The reactivity of this versatile building block is profoundly influenced by the choice of solvent, a parameter that can dictate the success or failure of a synthetic step. This document provides in-depth, field-proven insights into optimizing reactions, troubleshooting common issues, and understanding the causal relationship between solvent properties and reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general, high-level questions regarding solvent selection for the most common transformations involving this compound.

Q1: What are the primary reactions this substrate undergoes, and how does solvent choice impact them at a high level?

A1: The reactivity of this compound is dominated by the 2-bromo-substituted pyridine core. The primary transformations are Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

-

For Pd-catalyzed cross-couplings: Solvents must solubilize the substrate, reagents, and the catalyst complex. Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common first choices.[1][2] The solvent's ability to coordinate with the palladium center can also influence catalytic activity.[1]

-

For SNAr: The solvent's role is to stabilize the charged intermediate (Meisenheimer complex). Polar aprotic solvents like DMF or DMSO are typically effective as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the anion, thus enhancing nucleophilicity.[3][4] Polar protic solvents can be used but may slow the reaction by solvating the nucleophile through hydrogen bonding.[5]

Q2: What is the difference between polar protic and polar aprotic solvents, and why is it critical for this substrate?

A2: The distinction is crucial for controlling reactivity, particularly for SNAr and base-mediated reactions.

-

Polar Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom attached to an electronegative atom (O-H or N-H).[6] They can act as hydrogen bond donors. While they are excellent at dissolving salts, they can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, reducing their reactivity.[4][5] This effect can be detrimental in SNAr and SN2 reactions. However, they are often used as a co-solvent with aprotic solvents (e.g., dioxane/water) in Suzuki couplings to aid in dissolving the inorganic base.[2]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) have dipole moments but lack O-H or N-H bonds.[6] They cannot act as hydrogen bond donors. They are effective at solvating cations but leave anions relatively "free" and highly reactive.[4] This makes them ideal for many SNAr reactions and for promoting SN2-type pathways.[5]

Q3: How does the second pyridine ring in the 3-(pyridin-3-ylmethoxy) substituent affect my reaction and solvent choice?

A3: The second pyridine ring introduces an additional basic nitrogen site. In Pd-catalyzed reactions, this nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity.[1] This is a known challenge for reactions involving pyridyl-containing substrates. Your choice of solvent and, critically, the phosphine ligand, must account for this. A bulkier ligand can sterically shield the palladium center, preventing this inhibitory coordination. The solvent choice should ensure the solubility of this more complex and potentially more polar starting material.

Part 2: Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during experimentation in a practical, question-and-answer format.

Q4: My Buchwald-Hartwig amination is stalled or showing very low conversion. I'm using toluene as a solvent. What's wrong?

A4: This is a frequent issue, often related to catalyst deactivation or poor solubility.

-

Causality: The pyridine nitrogen on either ring of your substrate can poison the palladium catalyst.[1] Furthermore, if your amine or base (e.g., NaOtBu, K₂CO₃) is not fully dissolved, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture.[1] Toluene is a good starting point, but may not be optimal for all substrate combinations.

-

Troubleshooting Steps:

-

Verify Inert Atmosphere: Ensure your solvent is anhydrous and thoroughly degassed and that the reaction is run under a strict argon or nitrogen atmosphere. Air and moisture can deactivate both the catalyst and the strong bases used.[1]

-

Change the Solvent: Switch to a more polar aprotic solvent like 1,4-dioxane, which is also highly effective for Buchwald-Hartwig reactions.[1] In some cases, a solvent like DMF might be tested for solubility, but be aware it can sometimes coordinate to the palladium.[1]

-

Screen Ligands: The ligand choice is critical. If using a standard ligand like PPh₃, consider switching to a more electron-rich, bulky phosphine ligand such as XPhos or RuPhos. These ligands are designed to stabilize the catalyst and prevent pyridine coordination.[1]

-

Check the Base: Ensure the base is fresh and finely ground to maximize its surface area. For challenging couplings, a stronger base like LHMDS might be required, though this can introduce compatibility issues with other functional groups.[7]

-

Q5: I'm attempting a Suzuki coupling and see significant amounts of starting material and homocoupling of my boronic acid. What role could the solvent be playing?

A5: This outcome points to an issue with the transmetalation step or catalyst stability. The solvent system is a key parameter.

-

Causality: Suzuki reactions often use a biphasic solvent system, such as toluene/water or dioxane/water.[2] The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid for transmetalation. If the base is not sufficiently dissolved or if phase transfer is poor, the catalytic cycle will be inefficient, leading to side reactions like homocoupling (protodeboronation followed by coupling).

-

Troubleshooting Steps:

-

Optimize Solvent Ratio: The ratio of organic to aqueous solvent is critical. A common starting point is 4:1 or 5:1 dioxane/water.[2] Adjusting this ratio can improve the solubility of all components.

-

Consider a Different Solvent System: For substrates that are sensitive to water, a single-phase system using a polar aprotic solvent like DMF with a soluble base (e.g., Cs₂CO₃) can be effective.[8]

-